molecular formula C22H20N2O3 B4449382 1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

Cat. No.: B4449382
M. Wt: 360.4 g/mol
InChI Key: SKMYQGDLSAVMER-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzodioxole core.

    Introduction of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YL)-3-(PHENYLAMINO)PROPAN-1-ONE: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.

    1-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)PROPAN-1-ONE: Lacks the phenylamino group, which may influence its interaction with molecular targets.

Uniqueness

The presence of both the pyridine and phenylamino groups in 1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE makes it unique, potentially offering a combination of properties from both functional groups. This could result in enhanced biological activity, improved chemical stability, or unique reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-20(18-3-6-21-22(14-18)27-15-26-21)9-12-24-19-4-1-16(2-5-19)13-17-7-10-23-11-8-17/h1-8,10-11,14,24H,9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMYQGDLSAVMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

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